Methyl 3-((trimethylsilyl)oxy)-2-butenoate

CAS No.:

Cat. No.: VC13392114

Molecular Formula: C8H16O3Si

Molecular Weight: 188.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16O3Si |

|---|---|

| Molecular Weight | 188.30 g/mol |

| IUPAC Name | methyl (Z)-3-trimethylsilyloxybut-2-enoate |

| Standard InChI | InChI=1S/C8H16O3Si/c1-7(6-8(9)10-2)11-12(3,4)5/h6H,1-5H3/b7-6- |

| Standard InChI Key | OQNKCUVOGBTGDJ-SREVYHEPSA-N |

| Isomeric SMILES | C/C(=C/C(=O)OC)/O[Si](C)(C)C |

| SMILES | CC(=CC(=O)OC)O[Si](C)(C)C |

| Canonical SMILES | CC(=CC(=O)OC)O[Si](C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

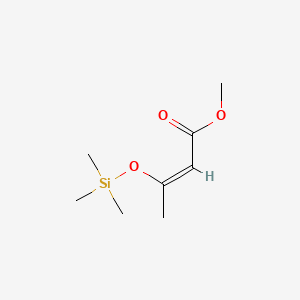

Methyl 3-((trimethylsilyl)oxy)-2-butenoate is systematically named according to IUPAC guidelines as methyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate. Common synonyms include:

-

Methyl 3-(trimethylsilyloxy)crotonate

-

3-(Trimethylsilyloxy)-2-butenoic acid methyl ester

Molecular Structure and Bonding

The compound’s structure (Fig. 1) comprises:

-

A crotonate backbone () with a TMS group () at the β-hydroxy position.

-

Conjugation between the double bond and ester carbonyl, enhancing resonance stabilization.

-

The silyl ether group imparts steric bulk and protects the enol oxygen from nucleophilic attack .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 188.296 g/mol | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Boiling Point | 178.6 ± 23.0 °C (760 mmHg) | |

| Flash Point | 63.9 ± 0.0 °C | |

| Molecular Formula |

Synthesis and Reaction Mechanisms

Catalytic Esterification with Ionic Liquids

A high-yield (97.8%) synthesis involves refluxing isoponic acid (52 g) and methanol (48 g) in the presence of the ionic liquid [MIMPS][HSO₄⁻] (0.1 mol) and a NiW/Al-CA catalyst (1.0 g) for 3 hours . The reaction proceeds via acid-catalyzed esterification, where the ionic liquid acts as both solvent and catalyst, enhancing reaction efficiency while adhering to green chemistry principles . Post-reaction, the product is isolated through neutralization with saturated Na₂CO₃, followed by distillation under reduced pressure .

Physical and Chemical Behavior

Thermal Stability and Volatility

The compound’s boiling point (178.6°C) and flash point (63.9°C) indicate moderate thermal stability, necessitating precautions during high-temperature reactions . Its density (0.9 g/cm³) classifies it as less dense than water, influencing solvent selection in biphasic systems .

Reactivity Profiles

-

Nucleophilic Attack: The α,β-unsaturated ester undergoes Michael additions with amines or thiols.

-

Silyl Ether Cleavage: Fluoride ions (e.g., TBAF) cleave the TMS group, regenerating the enol for further functionalization .

-

Hydrolysis: Susceptible to acidic or basic hydrolysis, yielding 3-hydroxy-2-butenoic acid derivatives .

Industrial and Research Applications

Pharmaceutical Intermediates

The TMS group serves as a protecting group for enolic hydroxyls during multistep syntheses. For example, it facilitates the production of β-keto esters used in anticoagulants and anti-inflammatory agents .

Polymer Science

Incorporating silicon into polymer backbones enhances thermal resistance. This compound’s dual functionality (ester and silyl ether) enables copolymerization with dienes or epoxides .

Green Chemistry Advancements

The use of recyclable ionic liquid catalysts reduces waste generation, aligning with sustainable manufacturing goals .

Comparative Analysis with Related Compounds

Methyl 3-[(Trimethylsilyl)oxy]butanoate (PubChem CID 560665)

This saturated analog (CAS 55590-74-4) lacks the conjugated double bond, reducing reactivity in Diels-Alder reactions. Its higher molecular weight (190.31 g/mol) and altered boiling point (unreported) highlight structural influences on properties .

Trimethylsilyl 3-Methyl-2-[(trimethylsilyl)oxy]-2-butenoate (NIST 55044-79-6)

The bis-TMS derivative exhibits increased steric hindrance, slowing nucleophilic substitution rates. Its molecular weight (260.48 g/mol) and stability at higher temperatures make it suitable for gas chromatography applications .

Future Directions and Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume